molecular formula C13H19NO4S B4507885 N-[3-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methanesulfonamide

N-[3-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methanesulfonamide

Cat. No.: B4507885
M. Wt: 285.36 g/mol
InChI Key: MCBRYSNGUXVBCI-UHFFFAOYSA-N
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Description

N-[3-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 285.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.10347926 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alternative Fuel Synthesis

A study on poly(oxymethylene dimethyl ethers) (OMEn) explores an efficient synthesis route for these compounds, which are considered as alternative diesel fuels. The research highlights the use of methanesulfonic acid as a catalyst, emphasizing its potential for large-scale production due to the significant reduction of soot formation during combustion (Klokić et al., 2020).

Antimicrobial Activity

Investigations into the antimicrobial properties of N-(phenyl)dimethyldisulfonimide, a related compound, have demonstrated significant antibacterial and antifungal activities. This research provides insights into the structural characteristics that contribute to its efficacy, offering a pathway for developing novel antimicrobial agents (Eren et al., 2019).

Chemical and Spectroscopic Properties

A study on the addition of methane sulfonic acid to specific derivatives highlights a selective protonation process that significantly impacts the rotation rates around certain molecular bonds. This research sheds light on the intricate chemical interactions and their potential applications in developing new chemical processes (Furukawa et al., 2020).

Methanesulfonic Acid in Biogeochemical Cycling

Research on methanesulfonic acid's role in the biogeochemical cycling of sulfur highlights its stability and importance as an intermediate. This study discusses its formation from the oxidation of atmospheric dimethyl sulfide and its utilization by aerobic bacteria, offering insights into environmental chemistry and microbial metabolism (Kelly & Murrell, 1999).

Reactivity of Sulfonamide Derivatives

The synthesis and reactivity of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide derivatives are explored in a study focusing on their conversion into dilithio salts. This research provides valuable information on their potential uses in organic synthesis and the development of new chemical reactions (Bongini et al., 1976).

Properties

IUPAC Name

N-[3-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2)8-17-12(18-9-13)10-5-4-6-11(7-10)14-19(3,15)16/h4-7,12,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBRYSNGUXVBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC(=CC=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.